1,5-Dibromo-3-methylenepentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

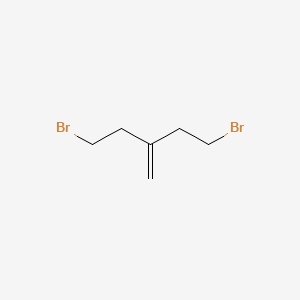

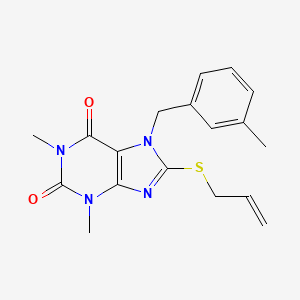

1,5-Dibromo-3-methylenepentane is a chemical compound with the molecular formula C6H12Br2 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-3-methylenepentane is represented by the formula C6H10Br2 . The average mass is 241.952 Da and the monoisotopic mass is 239.914917 Da .Physical And Chemical Properties Analysis

1,5-Dibromo-3-methylenepentane has a density of 1.6±0.1 g/cm3 . Its boiling point is 232.5±8.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.0±3.0 kJ/mol . The flash point is 101.3±17.7 °C . The index of refraction is 1.498 . The molar refractivity is 45.3±0.3 cm3 .Scientific Research Applications

Electrocatalytic Reduction and Cyclization

One of the primary applications of 1,5-dibromo-3-methylenepentane in scientific research is in the field of electrochemical reactions. Studies have demonstrated its involvement in electrocatalytic reduction processes. For instance, the electrochemical reduction of 1,5-dibromo- and 1,5-diiodopentane at carbon electrodes in dimethylformamide, which includes 1,5-dibromo-3-methylenepentane, has been examined. This process results in significant yields of various compounds such as cyclopentane through intramolecular cyclization of an electrogenerated carbanion, showcasing its potential in synthetic organic chemistry (Pritts & Peters, 1994).

Precursor to Heteracyclohexanes

Another significant application is its use as a precursor in the synthesis of heteracyclohexanes. The preparation methodology for 3-substituted 1,5-dibromopentanes, including 1,5-dibromo-3-methylenepentane, highlights its importance in the synthesis of liquid crystalline derivatives containing 6-membered heterocyclic rings. This suggests its pivotal role in materials science and engineering, particularly in the development of new liquid crystalline materials (Ringstrand et al., 2011).

Synthesis of Tetrahydropyran Derivatives

The compound also plays a crucial role in the synthesis of tetrahydropyran derivatives with α-electron-withdrawing substituents. The process involves treating 1,5-dibromopentane derivatives with silver nitrate to achieve the desired tetrahydropyran derivatives. This application underscores its utility in the synthesis of complex organic molecules, which can have implications in pharmaceuticals and organic electronics (Mitani, Takeuchi, & Koyama, 1987).

Safety and Hazards

1,5-Dibromo-3-methylenepentane is classified as a skin irritant and eye irritant . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of skin contact, wash with plenty of soap and water . If skin irritation persists, seek medical advice . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice .

Mechanism of Action

Target of Action

This compound is a relatively simple organic molecule, and it’s likely that it interacts with a variety of biological targets rather than a single specific one .

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic and may therefore have good tissue penetration . It is insoluble in water, which could affect its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of 1,5-Dibromo-3-methylenepentane are currently unknown

properties

IUPAC Name |

1,5-dibromo-3-methylidenepentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEDPTGIFYLOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCBr)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-3-methylenepentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2768432.png)

![5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2768434.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2768437.png)

![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2768449.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)